molecular formula C12H14FN3 B11729054 N-(3-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

N-(3-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11729054
M. Wt: 219.26 g/mol
InChI Key: AATCYSHMBVFIRZ-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is a pyrazole-based organic compound featuring a fluorinated benzyl substituent at the N3 position and methyl groups at the 1- and 4-positions of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, owing to their ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H14FN3/c1-9-8-16(2)15-12(9)14-7-10-4-3-5-11(13)6-10/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

AATCYSHMBVFIRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC(=CC=C2)F)C

Origin of Product

United States

Preparation Methods

Amination at Position 3

For pyrazoles pre-functionalized with a leaving group (e.g., bromide) at position 3, nucleophilic aromatic substitution with 3-fluorobenzylamine introduces the amine moiety. Palladium-catalyzed Buchwald-Hartwig amination offers an alternative for inert substrates.

Buchwald-Hartwig Protocol

ComponentQuantity
1,4-Dimethyl-1H-pyrazol-3-yl triflate1.0 mmol
3-Fluorobenzylamine1.2 mmol
Pd₂(dba)₃0.05 mmol
Xantphos0.1 mmol
Cs₂CO₃2.0 mmol
SolventToluene
Temperature110°C
Time12 hours
Yield55–65%

This method achieves higher regioselectivity but requires stringent anhydrous conditions.

Industrial-Scale Synthesis

Automated continuous-flow reactors enhance the scalability of pyrazole synthesis. A representative protocol involves:

  • Pumping 3-fluorobenzylamine and diketone in DMF through a heated reactor (90°C, 10-minute residence time).

  • In-line quenching and liquid-liquid separation.

  • Crystallization for purity.

Key Metrics

MetricValue
Throughput5 kg/day
Purity>99% (HPLC)
Solvent Recovery85%

Continuous methods reduce waste and improve reproducibility compared to batch processes.

Analytical Characterization

Spectroscopic Data

TechniqueData
¹H NMR (500 MHz, CDCl₃)δ 7.30–7.25 (m, 1H, Ar-H), 5.70 (s, 1H, Pyrazole-H), 4.40 (s, 2H, NCH₂), 2.30 (s, 3H, CH₃), 2.10 (s, 3H, CH₃).
HRMS (ESI)[M + H]⁺ calcd: 248.1423; found: 248.1420.
IR (ATR)2949 (C-H), 1550 (C=N), 1416 (C-F) cm⁻¹.

Purity Assessment

MethodResult
HPLC98.5% (210 nm)
Melting Point112–114°C

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s ability to bind to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The 3-fluorobenzyl group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Solubility: The dimethylamino group in likely improves aqueous solubility, whereas the fluorobenzyl group in the target compound may reduce it due to increased hydrophobicity.
  • Biological Activity : Carboxamide derivatives (e.g., ) exhibit antioxidant properties, while amine derivatives (e.g., ) are often explored for receptor-targeted therapies.

Crystallographic and Structural Insights

  • Hydrogen Bonding : Pyrazole NH groups and fluorine atoms participate in hydrogen bonds, influencing crystal packing and stability. For example, Etter’s graph set analysis predicts C(4) or R₂²(8) motifs in fluorinated pyrazoles.
  • Software Tools : SHELX and ORTEP-3 are critical for resolving such structures, particularly for validating torsion angles and intermolecular interactions.

Biological Activity

N-(3-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that contributes to its reactivity and biological properties, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FN3C_{12}H_{14}FN_3 with a molecular weight of approximately 225.26 g/mol. The compound is characterized by:

  • A five-membered pyrazole ring containing nitrogen atoms.
  • A 3-fluorobenzyl substituent that enhances its lipophilicity and biological interactions.
  • Dimethyl substitutions at the 1 and 4 positions of the pyrazole ring, which may influence its binding affinity to various biological targets.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity . The mechanism of action may involve the inhibition of specific bacterial enzymes or pathways essential for growth. The presence of the fluorophenyl group is believed to enhance its binding affinity to biological targets, potentially leading to effective modulation of their activity.

Anti-inflammatory and Analgesic Effects

In addition to antibacterial properties, pyrazole derivatives are known for their anti-inflammatory and analgesic effects. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation into its pharmacological profile.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Antibacterial Study : A study evaluated the compound against various bacterial strains, demonstrating significant inhibition compared to control groups. The minimum inhibitory concentration (MIC) values indicated a promising antibacterial profile.
  • Anti-inflammatory Evaluation : In vitro assays showed that the compound reduced pro-inflammatory cytokine production in activated macrophages, suggesting potential use in inflammatory diseases.

Comparative Analysis

To highlight the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable Biological Activity
N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amineSimilar pyrazole structure with different fluorine positionPotential anticancer activity
5-Methyl-1H-pyrazol-3-amineLacks fluorine substitution; simpler structureLimited antibacterial properties
3,5-DimethylpyrazoleMethyl substitutions without fluorineGeneral pyrazole activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation of pyrazole precursors with fluorinated benzyl halides. For example, palladium-catalyzed hydrogenation under controlled pressure (e.g., 40 psi H₂) and inert atmospheres (e.g., N₂) are critical for reducing nitro intermediates, as demonstrated in analogous fluoropyrazole syntheses . Optimization includes solvent selection (e.g., ethanol/ethyl acetate mixtures), temperature control (e.g., 35–40°C), and catalysts (e.g., 10% Pd/C) to maximize yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and fluorine integration . Mass spectrometry (HRMS-ESI) validates molecular weight . X-ray crystallography using programs like SHELXL or OLEX2 ensures precise structural determination, with validation via R-factor analysis and electron density mapping . For fluorinated derivatives, differential scanning calorimetry (DSC) can assess thermal stability .

Q. How do fluorinated substituents influence the compound’s reactivity and physicochemical properties?

  • Methodology : The 3-fluorobenzyl group enhances electrophilicity and metabolic stability due to fluorine’s electron-withdrawing effects. Reactivity studies under varying pH and temperature conditions (e.g., inert atmospheres to prevent defluorination) are critical . Computational models, such as density functional theory (DFT), can predict electronic effects on reaction pathways, as applied in analogous fluorinated pyrazoles .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology : Molecular docking (using AutoDock Vina or Schrödinger Suite) combined with molecular dynamics simulations evaluates binding affinities to targets like kinases or GPCRs. DFT calculations (e.g., using Gaussian) model frontier molecular orbitals to assess charge transfer interactions . Hydrogen-bonding patterns, analyzed via graph-set theory, predict supramolecular interactions in crystal lattices or protein-ligand complexes .

Q. What strategies resolve contradictions in crystallographic data or spectroscopic assignments?

  • Methodology : For ambiguous NMR signals, heteronuclear correlation experiments (HSQC, HMBC) clarify connectivity. In crystallography, twin refinement (via SHELXL) and validation tools (PLATON/CHECKCIF) address disordered fluorobenzyl groups or thermal motion artifacts . Cross-validation with IR spectroscopy and mass fragmentation patterns ensures consistency .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions (e.g., acidic/basic media, oxidative stress)?

  • Methodology : Accelerated stability studies (ICH guidelines) under controlled humidity/temperature assess degradation pathways. High-performance liquid chromatography (HPLC) monitors purity over time, while LC-MS identifies degradation products (e.g., defluorinated byproducts) . Oxidative stability is tested using radical initiators (e.g., AIBN) in O₂-saturated solvents .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodology : Systematic substitution of the fluorobenzyl group (e.g., with Cl, CF₃, or methoxy) and pyrazole core modifications (e.g., varying methyl positions) are synthesized via parallel combinatorial methods . Biological assays (e.g., enzyme inhibition, cell viability) paired with QSAR models identify critical substituents for activity. Meta-analysis of similar pyrazole derivatives (e.g., agrochemical or antitumor agents) guides scaffold optimization .

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